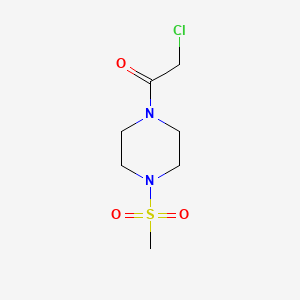
1-(Chloroacetyl)-4-(methylsulfonyl)piperazine
Descripción general
Descripción
“1-(Chloroacetyl)-4-(methylsulfonyl)piperazine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are often used as intermediates in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
“1-(Methylsulfonyl)piperazine” is employed as an intermediate for pharmaceutical and chemical research . It’s a key component in the synthesis of various drugs due to its unique chemical properties.
Antidepressants
The piperazine nucleus is found in many marketed drugs in the realm of antidepressants . The unique structure of piperazine allows it to interact with various receptors in the brain, which can help alleviate symptoms of depression.
Antipsychotics
Piperazine derivatives are also used in antipsychotic drugs . These drugs can help manage conditions like schizophrenia by altering the effects of certain chemicals in the brain.
Antihistamines
Piperazine compounds are used in antihistamines . These drugs can help alleviate allergy symptoms by blocking the action of histamine, a substance in the body that causes allergic symptoms.
Antifungals
Piperazine derivatives are found in antifungal medications . These drugs can help treat fungal infections by inhibiting the growth of fungi.
Antibiotics
Piperazine compounds are used in antibiotics . These drugs can help treat bacterial infections by inhibiting the growth of bacteria.
Catalysis
Piperazine ring-based compounds find their application in the field of catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process.
Metal Organic Frameworks (MOFs)
Piperazine derivatives have been successfully used in the field of Metal Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a large surface area, high porosity, and the ability to host a variety of molecules, making them useful in a wide range of applications, from gas storage and separation to catalysis.
Direcciones Futuras
Piperazine derivatives are gaining prominence in today’s research due to their applications in various fields, including pharmaceuticals, catalysis, and metal organic frameworks (MOFs) . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new applications .
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction of this compound with its targets would require further experimental investigation.
Biochemical Pathways
Piperazine derivatives can influence a range of biochemical pathways depending on their specific targets
Propiedades
IUPAC Name |
2-chloro-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGKSMHTIHRJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(methylsulfonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



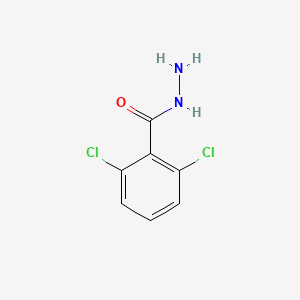
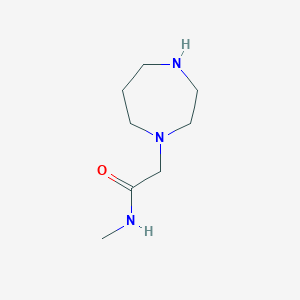
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
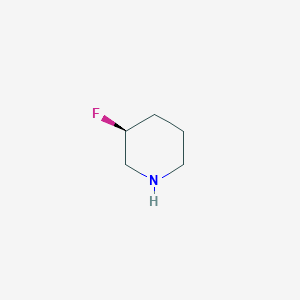
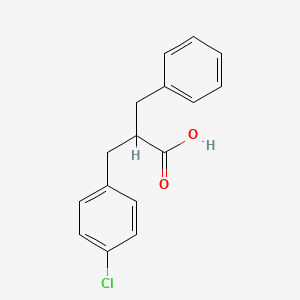

![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)
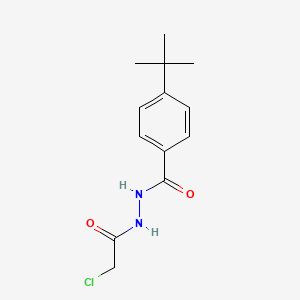
![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)


